Product packaging for O-Propyl-L-tyrosine(Cat. No.:CAS No. 32795-53-2)

O-Propyl-L-tyrosine

Cat. No.: B3327266
CAS No.: 32795-53-2
M. Wt: 223.27 g/mol
InChI Key: WIDNDXOANCQXPD-UHFFFAOYSA-N
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Description

Evolution of Unnatural Amino Acid Research and Significance

Unnatural amino acids, also referred to as non-proteinogenic or non-canonical amino acids (ncAA), are synthetic or naturally occurring amino acids that are not encoded by the standard genetic code rsc.orgrsc.org. The research into UAAs has dramatically accelerated over the past few decades, driven by the desire to expand the functional repertoire of proteins beyond their natural capabilities rsc.orgnih.govnih.gov. UAAs are instrumental in protein engineering, enabling the creation of novel proteins with enhanced stability, altered catalytic activity, and entirely new functionalities rsc.orgrsc.org. Their incorporation into peptides and proteins allows for site-specific labeling for spectroscopic analysis, the development of protein-based therapeutics, antibody-drug conjugates, and advanced biomaterials rsc.orgnih.gov. The ability to introduce UAAs provides a rational approach to engineer enzymes for biocatalysis and to create probes for studying protein conformation and structure-activity relationships rsc.orgrsc.org. This field continues to explore UAAs with novel side chains to overcome the limitations inherent in natural amino acids, thereby driving advancements in medicinal chemistry and biotechnology rsc.orgenamine.net.

O-Propyl-L-tyrosine as a Model for Alkyl Tyrosine Analogs in Research

This compound is a specific example of an O-alkylated tyrosine derivative, where a propyl group is covalently attached to the oxygen atom of the phenolic hydroxyl group on the tyrosine side chain achemblock.com. This modification places it within the broader category of alkyl tyrosine analogs, which are of significant interest in biochemical and synthetic studies google.comacs.org. The O-alkylation of tyrosine is a strategic modification designed to alter the physicochemical properties of the amino acid. Introducing an alkyl chain, such as a propyl group, can modulate hydrophobicity, steric bulk, and electronic characteristics of the tyrosine residue. These changes can influence how the modified amino acid interacts with its molecular environment, including its incorporation into protein structures, its binding affinities, and its metabolic fate google.comacs.orggoogle.com. As such, this compound serves as a valuable model compound for researchers investigating the systematic effects of O-alkylation on tyrosine's properties and its potential applications in peptide synthesis and protein engineering.

Historical Context of Tyrosine Modification in Biochemical and Synthetic Studies

Tyrosine, an aromatic amino acid, has long been recognized for its critical roles in protein structure, function, and post-translational modifications sigmaaldrich.comnih.gov. Historically, modifications to tyrosine's phenolic hydroxyl group have been central to understanding cellular signaling and protein regulation. The most extensively studied modification is phosphorylation, where a phosphate (B84403) group is added to the hydroxyl moiety, a process catalyzed by tyrosine kinases sigmaaldrich.comnih.govbiotechniques.comwikipedia.org. Tyrosine phosphorylation is a cornerstone of signal transduction pathways, regulating processes such as cell growth, differentiation, and gene expression sigmaaldrich.comnih.govbiotechniques.comwikipedia.org. Another significant modification is tyrosine sulfation, which plays crucial roles in protein-protein interactions and biological processes like hemostasis and immunity sigmaaldrich.comwikipedia.orgpnas.org.

Beyond phosphorylation and sulfation, other modifications such as glycosylation, nitration, and halogenation have also been explored to understand tyrosine's reactivity and its role in various biological contexts rsc.org. Synthetic chemists have also historically focused on modifying tyrosine's functional groups, including its carboxyl, amino, and phenolic hydroxyl groups, to create derivatives with altered properties for drug discovery and material science google.comacademie-sciences.fr. The O-alkylation of tyrosine, as exemplified by this compound, represents a continuation of this historical trajectory, aiming to leverage synthetic chemistry to imbue tyrosine with novel characteristics for advanced research applications google.comacs.org.

Data Table: Comparative Properties of L-Tyrosine and this compound

FeatureL-TyrosineThis compound
CAS Number60-18-4 sigmaaldrich.com32795-53-2 achemblock.com
Molecular FormulaC9H11NO3 chemeo.comC12H17NO3 achemblock.com
Molecular Weight181.19 g/mol sigmaaldrich.comchemeo.com223.27 g/mol achemblock.com
IUPAC Name(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid sigmaaldrich.comchemeo.com(s)-2-amino-3-(4-propoxyphenyl)propanoic acid achemblock.com

Compound Name List:

L-Tyrosine

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B3327266 O-Propyl-L-tyrosine CAS No. 32795-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDNDXOANCQXPD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315565
Record name O-Propyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32795-53-2
Record name O-Propyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32795-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Propyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Enzymatic Interactions of O Propyl L Tyrosine and Its Analogs

Substrate Specificity and Recognition by Amino Acid Transporters

Amino acid transporters play a critical role in cellular nutrient uptake, and modifications to amino acid structures, such as the addition of an O-propyl group, can influence their recognition and transport by these systems. Studies on O-Propyl-L-tyrosine analogs have shed light on their interactions with various amino acid transporter families.

Interaction with L-type Amino Acid Transporter Systems

The L-type amino acid transporter system, particularly LAT1 (L-type amino acid transporter 1), is known to mediate the transport of large neutral amino acids, including L-tyrosine uni-mainz.denih.govnih.gov. Research has indicated that this compound analogs, such as [18F]FET and FPT, are substrates for LAT1 uni-mainz.denih.govnih.govnih.govnih.gov. [18F]FET has been shown to be transported primarily by LAT1 in various cancer cell lines, suggesting that the O-propyl modification, or similar ether linkages, does not preclude recognition by this transporter system uni-mainz.denih.govnih.gov. Studies have demonstrated that [18F]FET reduces L-tyrosine transport, indicating a shared uptake pathway via LAT1 uni-mainz.denih.gov. Furthermore, polymers functionalized with tyrosine-based ligands via propyl spacers have shown targetability to LAT1, highlighting the importance of the propyl chain in interacting with this transporter nih.govacs.org. While direct quantitative kinetic data (e.g., Km values) for the transport of this compound itself by LAT1 is not extensively detailed in the provided search results, the evidence strongly suggests it is recognized and transported by this system.

Binding to Sodium-Dependent Amino Acid Transporter Systems

In addition to L-type transporters, amino acids can also be transported via sodium-dependent systems. Studies involving [18F]FET have indicated its uptake by sodium-dependent transporter systems, specifically system B0, in certain cell types nih.govnih.gov. System B0, also known as B0AT1 (SLC6A19), is a sodium-dependent neutral amino acid transporter that accepts tyrosine as a substrate uni-mainz.deguidetopharmacology.org. The observed transport of [18F]FET via system B0 suggests that this compound, or similar analogs, may also interact with these sodium-dependent transport mechanisms, although the extent of this interaction and specific binding affinities for this compound are not detailed in the provided search results.

Enzyme Kinetics and Mechanistic Studies with this compound

The interaction of this compound with enzymes involved in tyrosine metabolism, such as tyrosinase, tyrosine hydroxylase, and tyrosine ammonia-lyase, has not been extensively documented in the provided search results. However, general information on L-tyrosine's role as a substrate for these enzymes is available.

Analysis of Inhibition Mechanisms and Binding Affinities

Specific studies analyzing the inhibition mechanisms or determining binding affinities (e.g., Ki, Kd, IC50 values) of this compound with tyrosinase, tyrosine hydroxylase, or tyrosine ammonia-lyase were not identified in the provided search results. While research has explored various inhibitors for tyrosinase, such as alkylbenzaldehydes and fluoroquinolones, and characterized their kinetic parameters tandfonline.commdpi.com, these findings are not directly related to this compound. Similarly, studies on tyrosine hydroxylase have investigated its inhibition by products like dopamine (B1211576) nih.govpnas.org and its own substrate, tyrosine nih.gov, but without reference to this compound.

Incorporation of this compound Analogs into Peptides and Proteins (in vitro/cell-free systems)

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, including tyrosine analogs, has revolutionized protein engineering and synthetic biology. These techniques allow for the introduction of novel functionalities, altered physicochemical properties, and enhanced stability into protein structures. In vitro and cell-free protein synthesis (CFPS) systems offer a powerful platform for such modifications, circumventing cellular uptake limitations and often yielding higher incorporation efficiencies.

Genetic Code Expansion Techniques Utilizing this compound

Genetic Code Expansion (GCE) is a primary method for site-specific ncAA incorporation. This technology relies on the establishment of an orthogonal translation system, typically involving an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are distinct from the host's native translational machinery tcichemicals.comacs.orgmdpi.com. This orthogonal pair is designed to recognize a specific codon, most commonly the amber stop codon (UAG), and to charge the tRNA exclusively with a desired ncAA. When this charged tRNA encounters the designated codon during translation, it facilitates the insertion of the ncAA into the growing polypeptide chain, thereby expanding the genetic code acs.orgmdpi.comnih.gov.

This compound, as an O-alkylated tyrosine analog, represents a class of modified amino acids that could theoretically be incorporated using GCE methodologies. Such incorporation would involve engineering an aaRS capable of specifically aminoacylating an orthogonal tRNA with this compound. While O-methyl-L-tyrosine (OMeY) and O-propargyl-L-tyrosine are documented examples of tyrosine analogs incorporated via GCE tcichemicals.comualberta.capnas.orgresearchgate.net, specific research detailing the development of an orthogonal system or the efficiency of this compound incorporation using GCE is not prominently featured in the reviewed literature. The success of such an endeavor would depend on the ability to evolve an aaRS with high specificity for this compound and its cognate tRNA, ensuring minimal mischarging with natural amino acids and efficient translation read-through of the target codon.

Non-canonical Amino Acid Mutagenesis Studies

Mutagenesis techniques, both random and site-directed, are fundamental tools in protein engineering to alter amino acid sequences and study their functional consequences. When combined with GCE, mutagenesis allows for the precise placement of ncAAs at specific sites within a protein. For the incorporation of this compound, mutagenesis would typically involve introducing a stop codon (e.g., UAG) at the desired position in the gene encoding the protein of interest. This genetic modification, coupled with the in vitro or in vivo expression of the cognate orthogonal aaRS/tRNA pair charged with this compound, would enable its site-specific integration acs.orgnih.govfrontiersin.org.

While mutagenesis is a prerequisite for site-specific incorporation via GCE, direct studies focusing on the use of mutagenesis specifically to investigate the incorporation mechanism or efficiency of this compound itself are not detailed in the provided search results. Research in this area typically focuses on optimizing the orthogonal translation system components (aaRS and tRNA) and the ncAA supply.

Impact on Protein Folding and Stability through Analog Incorporation

This compound, with its propyl ether linkage on the tyrosine side chain, could potentially influence protein folding and stability through changes in hydrophobicity and steric bulk compared to native tyrosine. However, specific experimental data or detailed research findings quantifying the impact of this compound incorporation on protein folding kinetics, thermodynamic stability (e.g., melting temperature, Tm), or resistance to denaturation are not available in the reviewed literature. Such studies would typically involve biophysical techniques like circular dichroism (CD) spectroscopy, differential scanning calorimetry (DSC), or urea/guanidine hydrochloride denaturation curves to assess the protein's structural properties after ncAA incorporation.

Metabolic Fate and Intermediacy of O Propyl L Tyrosine Analogs in Biological Systems Mechanistic Studies

Cellular Uptake and Efflux Mechanisms of O-Propyl-L-tyrosine

The cellular entry and exit of amino acids and their analogs are mediated by intricate transport systems. Tyrosine, an aromatic amino acid, is known to be transported into cells via specific amino acid transporter systems. In mammalian cells, System L is a primary route for tyrosine uptake, characterized by its affinity for neutral amino acids with aromatic or branched side chains nih.govmdpi.comd-nb.info. Kinetic studies in human melanoma cells have characterized tyrosine transport via System L, reporting a Km of approximately 0.164 mM and a Vmax of 21.6 nmol/min per mg protein nih.gov. The L-type amino acid transporter 1 (LAT1) is particularly significant, as it facilitates the transport of essential amino acids, including tyrosine, and is notably expressed in tissues such as the blood-brain barrier and cancer cells d-nb.infosnmjournals.orgnih.gov.

Given its structural similarity to tyrosine, this compound is anticipated to be recognized by these transport systems, especially those that bind the aromatic phenyl ring, a feature critical for transporter specificity nih.govescholarship.org. Amino acid analogs, including fluorinated or iodinated tyrosine derivatives, have demonstrated the ability to utilize these transporters, suggesting that modifications like a propyl group on the O-position of tyrosine could also facilitate cellular entry snmjournals.orgpsu.edu. Efflux mechanisms are also crucial for regulating intracellular amino acid concentrations and preventing potential toxicity nih.govoup.com. While specific efflux pathways for this compound have not been detailed, it is plausible that it could be subject to general amino acid export systems present in cells.

Intracellular Processing and Conversion of this compound Analogs

Upon cellular uptake, tyrosine undergoes various metabolic transformations. It serves as a precursor for the synthesis of critical biomolecules, including neurotransmitters such as dopamine (B1211576) and hormones like thyroxine nih.govcreative-proteomics.comsigmaaldrich.comsigmaaldrich.com. Tyrosine can also be catabolized through transamination pathways, ultimately yielding fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle or be utilized in fatty acid synthesis nih.govsigmaaldrich.com.

A significant aspect of tyrosine analog metabolism involves their potential misincorporation into proteins. Non-proteinogenic analogs, such as meta-tyrosine (m-tyrosine), have been observed to substitute for phenylalanine during protein synthesis. This misincorporation, particularly into organellar proteomes, can lead to altered protein structures and potentially impaired cellular function frontiersin.orgnih.govresearchgate.netmdpi.com. The propyl substituent in this compound could influence its interaction with aminoacyl-tRNA synthetases, potentially leading to its misincorporation into proteins if it sufficiently mimics tyrosine. Furthermore, tyrosine-containing dipeptides, frequently employed in cell culture to enhance tyrosine solubility, are typically cleaved intracellularly by cellular peptidases, releasing free tyrosine for metabolic utilization nih.gov.

Investigation of Metabolic Pathways Perturbed by this compound Analogs

Metabolic pathways involving tyrosine are susceptible to disruption by its analogs. For instance, meta-tyrosine (m-tyrosine) has been shown to interfere with cellular amino acid homeostasis, leading to reduced levels of other amino acids and impacting the biosynthesis of phenylalanine frontiersin.orgnih.gov. The misincorporation of m-tyrosine into proteins can compromise protein function and contribute to cellular toxicity by affecting processes such as translation and protein folding researchgate.netmdpi.com.

Disruptions in tyrosine metabolism can also trigger cascading effects on related biochemical pathways, including those involving tryptophan metabolism or oxidative stress responses nih.govresearchgate.netnih.govoup.com. For example, m-tyrosine has been implicated in affecting reactive oxygen and nitrogen species metabolism mdpi.com. These findings suggest that this compound could similarly disrupt cellular metabolic balance and protein integrity, potentially leading to observable cellular effects.

Role in Cell Culture Media and Cellular Metabolism Studies (e.g., in CHO cells)

L-Tyrosine is an essential component in cell culture media, particularly for Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production, including monoclonal antibody manufacturing sigmaaldrich.comnih.govnih.govcellculturedish.com. It plays a crucial role in supporting cellular metabolism and protein synthesis, directly influencing cell-specific productivity sigmaaldrich.comfrontiersin.org.

The low solubility of L-tyrosine at neutral pH presents a challenge for preparing the concentrated media often required for optimized fed-batch cell culture processes sigmaaldrich.comcellculturedish.comsigmaaldrich.comevonik.com. To overcome this limitation, modified forms of tyrosine, such as tyrosine dipeptides (e.g., glycyl-L-tyrosine, L-prolyl-L-tyrosine), are utilized. These dipeptides exhibit significantly improved solubility, enabling their incorporation into stable, neutral pH media feeds. This approach simplifies bioprocess design and reduces the risks associated with pH adjustments or media precipitation sigmaaldrich.comnih.govnih.govcellculturedish.comsigmaaldrich.comevonik.com.

The supplementation of tyrosine-containing dipeptides can have differential impacts on CHO cell metabolism. For instance, L-prolyl-L-tyrosine (PY) has been observed to enhance tyrosine uptake and increase intracellular ATP availability, potentially boosting metabolic activity nih.govnih.gov. However, it has also been noted to reduce viable cell density compared to other dipeptides or basal media nih.govnih.gov. Conversely, excessive supplementation of amino acids, including tyrosine, can lead to the accumulation of inhibitory metabolites that negatively affect cell growth and productivity, highlighting the importance of optimizing amino acid concentrations in CHO cell culture nih.govresearchgate.net.

Data Table 1: Tyrosine Transport Kinetic Parameters in Mammalian Cells

Parameter Value Cell Type Reference
Km 0.164 ± 0.016 mM Human Melanoma SK-MEL 23 nih.gov

Note: These parameters are for tyrosine transport and may not directly reflect this compound, but illustrate typical uptake characteristics for tyrosine and its analogs.

Data Table 2: Comparative Metabolic Effects of Tyrosine Dipeptides in CHO Cells

Dipeptide Impact on Tyrosine Uptake Impact on ATP Availability Impact on Viable Cell Density (VCD)
GY Minimal Minimal Similar to reference
YV Minimal Minimal Similar to reference

Note: GY = Glycyl-L-tyrosine, YV = L-Tyrosyl-L-valine, PY = L-Prolyl-L-tyrosine. These data highlight how different tyrosine-containing dipeptides can differentially influence CHO cell metabolism.

Data Table 3: Impact of Amino Acid Concentration Reduction on Inhibitory Metabolites and CHO Cell Performance

Inhibitory Metabolite Reduction Achieved Impact on Peak Viable Cell Density (VCD) Impact on IgG Production
HICA, NAP Up to 50% 13% to 40% improvement 7% to 50% enhancement
MSA 30%

Compound List:

this compound

Tyrosine (L-Tyrosine)

Phenylalanine (Phe)

Meta-tyrosine (m-tyrosine)

O-alkyl tyrosine derivatives

Phospho-L-Tyrosine disodium (B8443419) salt

S-Sulfocysteine sodium salt

Glycyl-L-tyrosine (GY)

L-Tyrosyl-L-valine (YV)

L-Prolyl-L-tyrosine (PY)

L-DOPA

Dopamine

Adrenaline

Noradrenaline

Melanin

Coenzyme Q10

Fumarate

Acetoacetate

3-[123I]iodo-L-α-methyl-tyrosine (IMT)

[11C]MET

3-Fluoro-L-tyrosine (3FT)

O-(2-[18F]fluoroethyl)-L-tyrosine (FET)

Indolepyruvate

Tryptophan

HICA

NAP

MSA

CMP

Advanced Analytical and Spectroscopic Techniques for O Propyl L Tyrosine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the three-dimensional structure and conformational dynamics of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For amino acids and their derivatives like O-Propyl-L-tyrosine, NMR can reveal critical insights into their preferred conformations in solution and how these might change under different conditions.

Proton NMR (¹H NMR) spectroscopy, in particular, provides signals for each unique proton in a molecule, with their chemical shifts and coupling patterns offering clues about their local environment and neighboring atoms. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining through-space proximity between protons, which directly relates to molecular conformation and folding acs.orgacademie-sciences.frresearchgate.net. Studies on L-tyrosine and its derivatives have demonstrated how NMR can resolve the spatial orientation of functional groups, such as the proximity of aromatic rings to alkyl chains or quaternary ammonium (B1175870) moieties acs.orgacademie-sciences.fr. Furthermore, NMR is a powerful tool for the general structural elucidation of small organic molecules and peptides, often used in conjunction with computational methods to interpret complex spectra researchgate.net. The application of NMR to this compound would similarly allow for the detailed mapping of its proton and carbon environments, confirming the presence and position of the propyl ether group and providing insights into its conformational preferences.

TechniqueInformation GainedRelevance to this compoundSource(s)
¹H NMRProton environments, chemical shifts, coupling patternsConfirms presence and location of protons in the propyl group and tyrosine core. acs.orghmdb.ca
2D NMR (e.g., NOESY)Through-space proximity of protonsReveals spatial arrangement and conformational preferences of this compound. acs.orgacademie-sciences.fr
¹³C NMRCarbon environments, chemical shiftsConfirms the carbon backbone and the propyl substitution. researchgate.net
General NMRStructure elucidation, purity assessmentEssential for confirming the synthesized structure of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Studies involving L-tyrosine and related dipeptides have extensively utilized IR and Raman spectroscopy, often in conjunction with quantum chemical calculations (e.g., Density Functional Theory - DFT) to assign observed spectral bands to specific molecular vibrations researchgate.netresearchgate.netnih.govresearchgate.net. These calculations help in determining potential energy surfaces and predicting vibrational wavenumbers, intensities, and Raman activities, which are then compared with experimental spectra for validation researchgate.netnih.gov. For instance, specific vibrational modes associated with the tyrosine side chain, such as C=O stretching or C-H bending modes, have been identified and assigned researchgate.netresearchgate.netnih.gov. Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), can offer enhanced sensitivity and specificity for detecting molecules, even at low concentrations acs.orgnih.govmdpi.com. The application of these techniques to this compound would allow for the identification of characteristic functional groups, including those of the propyl ether linkage and the modified tyrosine core, providing a molecular fingerprint for its characterization.

TechniqueCharacteristic Wavenumber (cm⁻¹)Assignment (based on L-tyrosine studies)Source(s)
IR~1510C=O stretch / Tyrosine radical marker researchgate.netnih.gov
IR~1230Specific functional group vibration researchgate.net
IR~809Specific functional group vibration researchgate.net
Raman~1508Specific functional group vibration researchgate.net
Raman~1454δCH₂ (scissoring) researchgate.net
Raman~1364ωCH₂ (wagging) researchgate.net
Raman~641, 813C–S vibration structure (general biomolecule) nih.gov

Advanced Biosensor Development for this compound Detection

The development of biosensors capable of sensitive and selective detection is crucial for monitoring specific analytes in various applications, from diagnostics to environmental monitoring. For amino acids like this compound, biosensors can be engineered by integrating biorecognition elements with signal transduction mechanisms. Electrochemical biosensors are particularly promising due to their portability, cost-effectiveness, and high sensitivity.

Research into L-tyrosine biosensors has explored various strategies, including the modification of electrode surfaces with nanomaterials like metal-organic frameworks (MOFs) or graphene, and the use of enzymes or molecularly imprinted polymers (MIPs) as recognition elements researchgate.netfrontierspartnerships.orgrsc.org. For example, electrochemical biosensors utilizing glassy carbon electrodes (GCE) modified with MOFs have demonstrated high sensitivity and selectivity for L-tyrosine, with detection limits in the micromolar range researchgate.net. Enzyme-based biosensors, such as those employing laccase immobilized on polypyrrole-coated electrodes, have achieved very low limits of detection (in the nanomolar range) and have been validated using techniques like FT-IR nih.govresearchgate.net. Furthermore, wearable photoelectrochemical (PEC) biosensors integrated with nonwoven fabric pads for sweat collection have been developed for real-time L-tyrosine monitoring, showcasing impressive sensitivity, stability, and low cross-reactivity rsc.org. These advancements in L-tyrosine detection highlight the potential for developing similar biosensing platforms for this compound, by adapting the recognition elements and signal transduction mechanisms to specifically bind and detect this propyl-ether derivative.

Biosensor Platform / Recognition ElementAnalyte TargetDetection Limit (LOD)Linear Detection RangeKey FeaturesSource(s)
Cu-MOF / Glassy Carbon Electrode (GCE)L-Tyrosine5.822 μM0.01–0.09 mMHigh sensitivity, excellent selectivity, simple operation researchgate.net
Laccase/Polypyrrole/FeCN/SPCEL-Tyrosine2.29 × 10⁻⁸ M0.09–7 × 10⁻⁶ MEnzyme-based, highly sensitive, selective, validated by FT-IR, fast response nih.govresearchgate.net
Bi₁₃S₁₈I₂ + MIP / Flexible PatchL-Tyrosine24 nM80 nM–350 μMWearable, sweat monitoring, high repeatability, long-term stability rsc.org
Hemin-modified Graphene NanoplateletsL-TyrosineNot SpecifiedNot SpecifiedAu nanoparticles as stabilizer, electrochemical detection frontierspartnerships.org

Compound List:

this compound

L-Tyrosine

L-Proline-Tyrosine

3-Nitrotyrosine

Theoretical and Computational Studies of O Propyl L Tyrosine

Molecular Mechanics and Quantum Chemical Calculations of Conformation

The conformational landscape of O-Propyl-L-tyrosine is primarily determined by the rotational freedom around its single bonds. Molecular mechanics (MM) and quantum chemical calculations are powerful tools to explore the potential energy surface and identify stable conformers of this molecule.

The key dihedral angles that define the conformation of this compound are associated with the amino acid backbone (φ, ψ) and the side chain (χ1, χ2, and the torsions within the O-propyl group). Conformational analysis of similar dipeptide analogues of tyrosine has shown that the interplay between the backbone and side chain significantly influences the relative stabilities of different energy minima. researchgate.net For this compound, the presence of the propyl group introduces additional rotational degrees of freedom.

Quantum chemical calculations, such as those employing density functional theory (DFT), can provide more accurate energetic information for the different conformers. For the parent molecule, L-tyrosine, extensive conformational analyses have been performed. nih.govresearchgate.net The structural versatility of L-tyrosine is attributed to its rotatable C-C bonds and the orientation of its functional groups. nih.gov For this compound, the ether linkage and the propyl chain will further influence the conformational preferences. The steric bulk of the propyl group is expected to introduce specific rotational barriers, favoring conformations that minimize steric clashes with the rest of the molecule.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis (This table is illustrative and based on the general structure of amino acids)

Dihedral Angle Atoms Defining the Angle Description
φ (phi) C'-N-Cα-C' Backbone torsion angle
ψ (psi) N-Cα-C'-N Backbone torsion angle
χ1 (chi1) N-Cα-Cβ-Cγ Side chain torsion angle
χ2 (chi2) Cα-Cβ-Cγ-Cδ1 Side chain torsion angle
τ1 (tau1) Cζ-O-C1'-C2' O-propyl group torsion

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and reactivity of molecules like this compound. neliti.com DFT calculations can determine various molecular properties, including orbital energies, charge distributions, and reactivity indices. nih.govresearchgate.net

For L-tyrosine, DFT studies have been conducted to understand its molecular and electronic properties. nih.gov The electronic properties of this compound are expected to be influenced by the electron-donating nature of the O-propyl group. This alkyl group attached to the phenolic oxygen will likely increase the electron density on the aromatic ring compared to L-tyrosine.

DFT calculations can be used to compute key descriptors of chemical reactivity:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. walshmedicalmedia.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about intramolecular charge transfer and hydrogen bonding interactions. researchgate.net

Table 2: Calculated Electronic Properties of L-tyrosine using DFT (Data adapted from studies on L-tyrosine for illustrative purposes) iosrjournals.org

Property Calculated Value (Illustrative)
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV

For this compound, the electron-donating propyl group would be expected to raise the HOMO energy, potentially making the molecule more susceptible to oxidation compared to L-tyrosine.

Molecular Dynamics (MD) Simulations of this compound in Solvent Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with other molecules in a solvent environment, typically water. nih.govnih.gov

In an aqueous solution, the hydrophobic propyl group of this compound would likely influence its solvation and conformational preferences. MD simulations can track the movement of both the solute and solvent molecules, revealing details about the hydration shell and the orientation of water molecules around different parts of the this compound molecule.

MD simulations of tyrosine and its analogs have been performed to understand their conformational flexibility. nih.gov These studies have shown that the side chain rotamers can interconvert on a picosecond timescale. nih.gov The presence of the O-propyl group in this compound might alter the energy barriers for these conformational changes. The increased hydrophobicity of the side chain could also promote self-aggregation in aqueous solutions, a phenomenon that could be investigated using MD simulations.

Protein-Ligand Docking and Molecular Modeling of this compound with Enzymes and Receptors

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecule (protein or receptor). nih.gov This method is crucial in drug design and for understanding the interactions of molecules like this compound with biological targets. nih.govnih.gov

The binding of L-tyrosine to various enzymes, such as tyrosinase and tyrosine hydroxylase, has been the subject of molecular docking studies. nih.govnih.govplos.org These studies help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-ligand complex.

For this compound, the presence of the bulky and more hydrophobic propyl group in place of the hydroxyl group of tyrosine would significantly alter its binding to target proteins. Docking studies could predict how this modification affects the binding affinity and specificity. For instance, the loss of the hydroxyl group would prevent the formation of hydrogen bonds that are often crucial for the binding of L-tyrosine. Conversely, the propyl group could engage in favorable hydrophobic interactions within a nonpolar binding pocket.

Table 3: Potential Interactions of L-tyrosine vs. This compound in a Hypothetical Binding Site (This table is illustrative and based on general principles of molecular recognition)

Interaction Type L-tyrosine This compound
Hydrogen Bonding (Side Chain) Possible via the hydroxyl group Not possible
Hydrophobic Interactions Aromatic ring Aromatic ring and propyl chain
Steric Hindrance Less likely More likely depending on binding pocket size

The versatility of the tyrosine side chain in molecular recognition is well-documented, as it can participate in a variety of interactions. nih.gov The modification to an O-propyl group fundamentally changes the nature of these potential interactions.

In Silico Analysis of Metabolic Flux in the Presence of Tyrosine Analogs

Metabolic flux analysis (MFA) is a computational method used to quantify the rates of metabolic reactions in a biological system. nih.govresearchgate.net In silico MFA can be used to predict how the introduction of a novel compound, such as a tyrosine analog, might affect the metabolic network of an organism. researchgate.net

The metabolism of L-tyrosine is a complex network of pathways leading to the synthesis of proteins, neurotransmitters, and hormones. creative-proteomics.comhmdb.ca Introducing an analog like this compound could have several effects on this network. For example, it might be a substrate or an inhibitor of enzymes in the tyrosine metabolic pathway.

In silico models of cellular metabolism can be used to simulate the metabolic fate of this compound, provided that the enzymatic reactions involving this analog are known or can be predicted. nih.gov Such models can help to:

Predict the potential for this compound to be incorporated into proteins.

Assess its impact on the synthesis of other important metabolites derived from tyrosine.

Identify potential metabolic bottlenecks or alternative pathways that may become active in its presence.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
L-tyrosine
Tyrosinase

Future Research Directions and Foundational Scientific Applications

Exploration of Novel Biocatalysts for O-Propyl-L-tyrosine Synthesis

The development of efficient and selective biocatalytic routes for synthesizing this compound is a promising avenue for research. Biocatalysis offers advantages such as high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. While direct biocatalytic methods for this compound are not extensively documented, related research provides a strong foundation.

Enzymes like tyrosine phenol-lyase (TPL) have been successfully employed in the biocatalytic synthesis of L-tyrosine and its derivatives from simple phenols, pyruvate (B1213749), and ammonia (B1221849) mdpi.comacs.orgresearchgate.netgoogle.comjst.go.jp. Furthermore, engineered variants of tryptophan synthase (TrpB) have been shown to act as "tyrosine synthases," catalyzing the formation of L-tyrosine analogs from phenol (B47542) derivatives nih.gov. Research efforts could focus on:

Enzyme Engineering: Modifying existing enzymes like TPL or TrpB through directed evolution or rational design to specifically catalyze the O-propylation of tyrosine. This would involve altering active site residues to accommodate the propyl group and enhance regioselectivity.

Discovery of Novel Enzymes: Screening microbial or enzymatic libraries for naturally occurring enzymes capable of performing O-alkylation of phenolic compounds, which could then be adapted for tyrosine propylation.

One-Pot Biocatalytic Cascades: Developing multi-enzyme systems that can convert readily available precursors into this compound in a single reaction vessel, similar to existing methods for other tyrosine derivatives acs.orgresearchgate.net.

The successful implementation of such biocatalysts would enable more sustainable and scalable production of this compound for further research and potential applications.

Understanding Structure-Activity Relationships of O-Alkylated Tyrosines in Biological Systems

Elucidating the structure-activity relationships (SAR) of O-alkylated tyrosines, including this compound, is crucial for predicting and optimizing their biological effects. SAR studies investigate how variations in molecular structure influence biological activity. For this compound, the propyl group's presence on the phenolic oxygen can significantly alter its interaction with biological targets.

Existing research on tyrosine derivatives provides insights into key SAR principles:

Hydrophobicity and Chain Length: In studies of tyrosine ester derivatives, increasing the length of the alkyl chain generally enhanced antibacterial activity, with an optimal effectiveness observed between C8 and C12 carbons academie-sciences.fr. The propyl group in this compound represents a moderate increase in hydrophobicity compared to the parent tyrosine.

Phenolic Group Modification: Altering the phenolic hydroxyl group, for instance, by methylation, has been shown to impact receptor binding and biological activity, often by affecting hydrogen bonding capabilities drugdesign.org. The O-propylation replaces the hydrogen bond donor/acceptor capacity of the hydroxyl group with an ether linkage, potentially influencing interactions with biomolecules.

Enzyme Inhibition: For tyrosine-based enzyme inhibitors (e.g., against tyrosinase or metalloproteinases), substituents on the phenyl ring and the nature of side-chain modifications play critical roles in determining inhibitory potency. Electron-donating groups on the phenyl ring tend to increase inhibitory activity, while the specific positioning and nature of substituents in the active site binding pockets are paramount nih.govnih.govresearchgate.net.

Tuning Electronic Properties: Research into tyrosine analogs in oxidases has demonstrated that modifying the pKa of the phenol ring can linearly affect enzyme activity, highlighting the importance of electronic properties acs.org. O-propylation would alter the electron density of the phenolic ring.

Systematic studies on this compound and other O-alkylated tyrosine analogs are needed to map these relationships precisely, guiding the design of molecules with targeted biological functions.

Development of this compound as a Research Tool in Chemical Biology

This compound holds potential as a valuable research tool in chemical biology, enabling the investigation of biological processes at a molecular level. The introduction of the propyl group offers a means to subtly alter the properties of peptides or proteins into which it is incorporated, or to serve as a probe itself.

Unnatural amino acids (UAAs) and modified tyrosine derivatives are increasingly used in chemical biology for several purposes:

Probing Protein Function: Tyrosine analogs with specific functionalities, such as photosensitivity or altered hydrophobicity, have been genetically incorporated into proteins to study their structure and function researchgate.netacs.org. For example, trifluoromethylthiolated tyrosine (CF3S-Tyr) serves as a highly hydrophobic building block for peptide chemistry acs.org.

Studying Electron/Proton Transfer: Tyrosine analogs are employed to investigate proton-coupled electron transfer mechanisms in enzymes, helping to elucidate the precise roles of tyrosine residues in enzymatic reactions acs.orgnih.gov.

Site-Specific Labeling: The ability to incorporate specific amino acid modifications allows for site-specific labeling of proteins, which is crucial for techniques like super-resolution microscopy or developing fluorescent biosensors rsc.org.

This compound could be utilized as:

A building block for creating modified peptides or proteins with altered hydrophobicity or steric profiles, allowing researchers to study the impact of such modifications on protein folding, stability, or interaction with other molecules.

A probe to investigate binding pockets of enzymes or receptors where hydrophobic interactions are critical.

A component in the design of novel molecular probes or diagnostic agents.

Integration of Omics Technologies to Elucidate System-Wide Effects of Tyrosine Analogs

The advent of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for understanding the complex, system-wide effects of introducing molecules like this compound into biological systems. These approaches allow for the comprehensive analysis of cellular components and pathways, offering a holistic view of cellular responses.

Integrating multiple omics datasets can reveal:

Metabolic Pathways: Metabolomics can identify how this compound is processed, metabolized, or integrated into existing metabolic networks, potentially revealing unexpected downstream effects nih.gov.

Protein Expression and Modification: Proteomics can quantify changes in protein abundance and post-translational modifications in response to this compound, indicating affected cellular functions or signaling pathways nih.govdrugtargetreview.com.

Gene and Transcriptional Regulation: Transcriptomics can reveal alterations in gene expression patterns, providing insights into how cells respond to the presence of the tyrosine analog at a regulatory level nih.govresearchgate.netaip.org.

Off-Target Effects: By analyzing system-wide changes, omics can help predict or identify potential off-target effects of drug candidates or chemical probes, which is crucial for safety and efficacy assessments drugtargetreview.com.

Potential in Materials Science Research (e.g., Polymer Synthesis involving Functionalized Amino Acids)

This compound, as a functionalized amino acid, presents significant potential in materials science, particularly in the synthesis of advanced polymers. Amino acid-derived polymers are gaining traction due to their inherent biocompatibility, biodegradability, and tunable properties, making them suitable for a wide range of applications, especially in the biomedical field.

Tyrosine itself is a versatile precursor for various polymer classes:

Tyrosine-Derived Polymers: Polymers such as polycarbonates, polyarylates, polyurethanes, and polyiminocarbonates derived from tyrosine have demonstrated excellent biocompatibility and degradability researchgate.netresearchgate.netnih.govacs.org. These materials are explored for orthopedic applications, drug delivery systems, tissue engineering scaffolds, and biosensors researchgate.netresearchgate.netnih.govacs.org.

Functionalization Strategies: Amino acids can be incorporated into polymer backbones or side chains through various polymerization techniques, including ring-opening polymerization, condensation polymerization, and post-polymerization modification publish.csiro.auacs.orgresearchgate.netnih.govnih.gov.

This compound could be employed as a monomer or a functionalizing agent in polymer synthesis. The incorporation of the propyl group would likely influence the resulting polymer's properties, such as:

Hydrophobicity: The propyl chain would increase the hydrophobicity of the polymer, potentially affecting its solubility, self-assembly behavior, and interaction with cell membranes acs.orgacs.org.

Thermal Properties: Modifications to amino acid side chains can alter the glass transition temperature (Tg) and thermal stability of polymers researchgate.net.

Mechanical Properties: The presence of the propyl group could influence chain packing and flexibility, thereby affecting the polymer's mechanical strength and elasticity.

Research in this area could focus on synthesizing novel polymers incorporating this compound and characterizing their physicochemical properties and performance in targeted applications, such as advanced biomaterials or functional coatings.

Compound List

this compound

Tyrosine

L-tyrosine

L-DOPA

O-alkyltyrosine

this compound

Tyrosine-derived polymers

Tyrosine analogs

Unnatural amino acids (UAAs)

O-alkylated tyrosines

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing O-Propyl-L-tyrosine, and how do reaction conditions influence yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, leveraging Fmoc/t-Bu protection strategies to minimize side reactions. Key parameters include coupling reagent efficiency (e.g., HBTU vs. HATU), solvent polarity (DMF or NMP), and resin choice (Wang or Rink amide). Post-synthesis, global deprotection with TFA and scavengers (e.g., TIPS) ensures side-chain integrity. Yield optimization requires iterative monitoring via LC-MS after each coupling step .
  • Validation : Use orthogonal analytical techniques (e.g., 1^1H/13^{13}C NMR, HPLC-MS) to confirm identity and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer : Prioritize tandem mass spectrometry (MS/MS) for sequence validation and 1^1H NMR to confirm propyl-group attachment at the phenolic oxygen. For purity, employ reverse-phase HPLC with UV detection (λ = 280 nm, tyrosine absorbance). Discrepancies in retention times or spectral data warrant re-evaluation of synthetic protocols or impurity profiling via 2D NMR (e.g., HSQC, COSY) .

Q. What are the primary research applications of this compound in peptide engineering?

  • Methodological Answer : Its hydrophobic propyl modification enhances peptide stability in biological matrices, making it valuable for:

  • Structure-activity relationship (SAR) studies : Substituting tyrosine in model peptides to assess hydrophobicity effects on receptor binding .
  • Probe design : Fluorescent tagging via tyrosine’s aromatic ring for tracking cellular uptake .

Advanced Research Questions

Q. How can researchers design studies to resolve contradictions in this compound’s reported bioactivity across different experimental systems?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Control variables : Compare bioactivity in in vitro (cell lines) vs. in vivo models, controlling for peptide concentration, solvent (DMSO vs. saline), and assay endpoints (e.g., IC50 vs. binding kinetics).
  • Data normalization : Use internal standards (e.g., unmodified tyrosine peptides) to calibrate activity baselines.
  • Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify systemic biases .

Q. What experimental design principles are critical for incorporating this compound into stimuli-responsive drug delivery systems?

  • Methodological Answer :

  • P-E/I-C-O Framework :
  • Population : Target cells (e.g., cancer vs. normal).
  • Intervention : pH- or enzyme-triggered release mechanisms (e.g., propyl-group cleavage by esterases).
  • Comparison : Benchmark against unmodified tyrosine or other alkylated analogs.
  • Outcome : Quantify drug release kinetics (HPLC) and cytotoxicity (MTT assay).
  • Feasibility : Pre-screen peptide stability in simulated physiological conditions (37°C, PBS buffer) .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible preclinical studies?

  • Methodological Answer :

  • Standardization : Adopt NIH guidelines for reporting synthetic protocols, including resin lot numbers, reagent purity, and chromatography gradients .
  • Quality control : Implement a tiered analytical workflow:

Batch 1 : Full characterization (NMR, MS, HPLC).

Subsequent batches : Validate via HPLC retention time and MS spectra against Batch 1.

  • Documentation : Publish detailed synthetic procedures in open-access repositories (e.g., Zenodo) to enable replication .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound-modified peptides?

  • Methodological Answer :

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values using software like GraphPad Prism.
  • Error handling : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons.
  • Reproducibility : Share raw datasets and analysis scripts (e.g., Python/R) in supplementary materials .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer :

  • NIH Preclinical Checklist : Document animal welfare protocols (IACUC approval), sample sizes (power analysis), and randomization methods.
  • ARRIVE Guidelines : Report synthesis purity, peptide storage conditions, and vehicle controls to minimize confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.